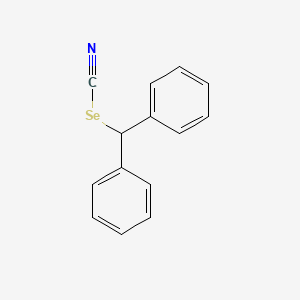

Diphenylmethyl selenocyanate

Description

Structure

2D Structure

Properties

CAS No. |

27805-30-7 |

|---|---|

Molecular Formula |

C14H11NSe |

Molecular Weight |

272.2 g/mol |

IUPAC Name |

benzhydryl selenocyanate |

InChI |

InChI=1S/C14H11NSe/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H |

InChI Key |

RNAKAYCVSPMHHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Se]C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Se]C#N |

Synonyms |

diphenylmethyl selenocyanate |

Origin of Product |

United States |

Synthetic Methodologies for Diphenylmethyl Selenocyanate

Classical Preparative Approaches

Traditional methods for synthesizing diphenylmethyl selenocyanate (B1200272) have heavily relied on well-established organic reactions, particularly those involving nucleophilic substitution. These methods are valued for their reliability and straightforward execution.

Nucleophilic Displacement Reactions: Utility of Potassium Selenocyanate in C-Se Bond Formation

The formation of a C-Se bond through nucleophilic displacement is a cornerstone of organoselenium chemistry. chemicalbook.com Potassium selenocyanate (KSeCN) serves as an excellent and commonly used selenium source for this purpose. semanticscholar.org It provides the selenocyanate anion (SeCN⁻), a potent nucleophile that can readily react with suitable electrophilic carbon centers. semanticscholar.org This reaction is applicable to a wide range of organic compounds, including alkyl, aryl, and allylic halides, under generally mild conditions using solvents like acetone (B3395972), ethanol (B145695), or dimethylformamide. semanticscholar.org

A primary and direct route to diphenylmethyl selenocyanate involves the reaction of a halogenated diphenylmethyl precursor, such as diphenylmethyl bromide or diphenylmethyl chloride, with potassium selenocyanate. waocp.orgoup.com This reaction is a classic example of an SN2 type nucleophilic substitution.

In a typical procedure, diphenylmethyl bromide is treated with potassium selenocyanate in a solvent like acetone. waocp.orgnih.govresearchgate.net The reaction mixture is heated to facilitate the displacement of the bromide ion by the selenocyanate anion, leading to the formation of this compound. waocp.orgresearchgate.net Subsequent workup, including removal of the solvent and extraction, followed by crystallization from a solvent like hexane, yields the pure product as a colorless crystalline solid. waocp.org The reaction of diphenylmethyl chloride with potassium selenocyanate in acetone also yields this compound. oup.com

| Precursor | Reagent | Solvent | Temperature | Product | Reference |

| Diphenylmethyl bromide | KSeCN | Acetone | 60-70 °C | This compound | waocp.org |

| Diphenylmethyl chloride | KSeCN | Acetone | 58 °C | This compound | oup.com |

| Allylic bromides | KSeCN | Acetone/H₂O | 25 °C | Allylic selenocyanates | nih.govresearchgate.net |

Overview of Precursor Synthesis Strategies for this compound

The availability of the diphenylmethyl halide precursor is crucial for the synthesis of this compound. Diphenylmethyl chloride, for instance, can be synthesized from the reaction of 1-(diphenylmethyl)-3-(3,4-dichlorophenoxy)azetidine with phosgene (B1210022) in the presence of anhydrous potassium carbonate in methylene (B1212753) chloride. prepchem.com Another common precursor, diphenylmethyl bromide, can be readily prepared from diphenylmethanol.

Contemporary Synthetic Strategies for Selenocyanates

Modern synthetic chemistry has introduced more advanced and often more efficient methods for the synthesis of selenocyanates, including transition metal-catalyzed reactions and methods employing photochemical or electrochemical activation.

Transition Metal-Catalyzed Selenocyanation

Transition metal catalysis has revolutionized organic synthesis, and the formation of C-Se bonds is no exception. sioc-journal.cnmdpi.com Copper-catalyzed reactions, in particular, have been developed for the cross-coupling of potassium selenocyanate with various organic halides. nih.govnih.govresearchgate.net For example, copper(I) iodide (CuI) has been shown to effectively catalyze the C-Se cross-coupling of aryl halides with KSeCN in water, offering a more environmentally benign approach. researchgate.net While not specifically detailed for this compound, these methods represent a significant advancement in the synthesis of aryl selenocyanates and could potentially be adapted for benzylic systems. researchgate.net The use of copper catalysts can facilitate the reaction under milder conditions and with a broader substrate scope. nih.govnih.gov

Photo- and Electrochemically Mediated Selenocyanation

Recent advancements have explored the use of light (photochemistry) and electricity (electrochemistry) to mediate the formation of selenocyanates. researchgate.net Photoinduced copper-mediated cross-coupling reactions have been developed for C-Se bond formation. nih.govnih.gov For instance, the reaction between N-substituted ortho-halobenzamides and KSeCN can be promoted by light in the absence of a ligand, likely proceeding through a single electron transfer (SET) mechanism. nih.govnih.gov Visible-light-mediated protocols have also been developed for preparing aryl selenocyanates from arylazo sulfones and KSeCN. wiley.com

Electrochemical methods offer a green and efficient alternative for synthesizing selenocyanates. mdpi.com For example, the electrochemical selenocyanation of imidazo[1,2-a]pyridines has been achieved using KSeCN in an undivided cell, avoiding the need for chemical oxidants. researchgate.net Paired electrolysis has also been employed for the cyanation of diaryl diselenides with potassium thiocyanate (B1210189) (KSCN) to produce aryl selenocyanates, demonstrating an energy-saving and mild synthetic route. mdpi.com These modern techniques provide powerful tools for the synthesis of a wide array of organoselenium compounds, including potentially this compound, under sustainable conditions.

Ionic Liquid-Mediated Selenocyanation

The use of ionic liquids (ILs) as alternative reaction media in organic synthesis has garnered significant attention due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency. ionike.comrsc.org These characteristics make them environmentally benign alternatives to volatile organic compounds (VOCs). rsc.org In the context of nucleophilic substitution reactions, ionic liquids can serve as both the solvent and a catalyst, influencing the reaction rate and selectivity. ionike.commun.ca

The synthesis of organoselenocyanates is often achieved through the reaction of an appropriate organic halide with an alkali metal selenocyanate, such as potassium selenocyanate (KSeCN). mdpi.com While conventional methods may employ solvents like acetone, the application of ionic liquids offers a promising avenue for process intensification and green chemistry. ionike.comthieme-connect.de For the synthesis of this compound, an ionic liquid-mediated approach would typically involve the reaction of a diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride) with KSeCN in an ionic liquid medium.

The ionic liquid's role in this transformation is multifaceted. The polar nature of the ionic liquid can enhance the solubility of the inorganic salt (KSeCN), thereby increasing the concentration of the selenocyanate anion (SeCN⁻) in the reaction phase. Furthermore, specific interactions between the ions of the IL and the transition state of the Sₙ2 reaction can lead to rate acceleration. acs.org For instance, imidazolium-based ionic liquids are known to stabilize anionic nucleophiles and cationic intermediates, which can be beneficial in the substitution reaction on the diphenylmethyl scaffold. mun.ca

Detailed research findings on the direct ionic liquid-mediated synthesis of this compound are not extensively documented in publicly available literature. However, based on analogous reactions and the established principles of ionic liquid catalysis, a hypothetical reaction scheme and expected outcomes can be proposed. The reaction would proceed by dissolving potassium selenocyanate in a suitable ionic liquid, followed by the addition of the diphenylmethyl halide. The reaction mixture would be stirred at a controlled temperature until completion. The use of microwave irradiation in conjunction with ionic liquids has been shown to significantly reduce reaction times in other syntheses. core.ac.uk

The choice of the ionic liquid's cation and anion can have a substantial impact on the reaction's efficiency. For instance, varying the alkyl chain length on the imidazolium (B1220033) cation or changing the counter-anion (e.g., from [BF₄]⁻ to [PF₆]⁻) can alter the viscosity, polarity, and coordinating ability of the ionic liquid, thereby influencing the reaction yield and rate.

Below is an illustrative data table showcasing the potential effect of different ionic liquids on the yield of this compound. The data is hypothetical and serves to represent the expected variations based on the properties of the ionic liquids in similar synthetic transformations.

| Entry | Ionic Liquid | Anion | Cation | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [BMIM][BF₄] | Tetrafluoroborate | 1-Butyl-3-methylimidazolium | 80 | 4 | 85 |

| 2 | [BMIM][PF₆] | Hexafluorophosphate | 1-Butyl-3-methylimidazolium | 80 | 4 | 82 |

| 3 | [EMIM][OTf] | Triflate | 1-Ethyl-3-methylimidazolium | 80 | 3 | 90 |

| 4 | [P₆,₆,₆,₁₄][Cl] | Chloride | Trihexyl(tetradecyl)phosphonium | 100 | 6 | 75 |

Chemical Reactivity and Transformations of Diphenylmethyl Selenocyanate

Reactivity of the Selenocyanate (B1200272) Functional Group

The selenocyanate (-SeCN) group is the key to the reactivity of diphenylmethyl selenocyanate, exhibiting ambident nucleophilic characteristics and serving as a precursor to various other organoselenium functionalities. longdom.orgoup.com

The selenocyanate anion (SeCN⁻) is an ambident nucleophile, meaning it can react at two different nucleophilic centers: the selenium atom or the nitrogen atom. oup.com Organic selenocyanates, such as this compound, are chemical compounds containing the R-SeCN functional group, where a selenium atom is bonded to a carbon, which is triple-bonded to a nitrogen. longdom.org The reactivity and nucleophilic properties of these compounds can be influenced by the nature of the organic substituent (R group). longdom.org

The most common method for introducing a selenocyanate group into an organic compound is through nucleophilic cyanoselenation using potassium selenocyanate. semanticscholar.org This reaction is versatile and can be applied to various organic molecules, including alkyl and aryl halides. semanticscholar.org For instance, this compound can be synthesized via the reaction of diphenylmethyl bromide with potassium selenocyanate. researchgate.net Similarly, the reaction of alkyl halides with mercury(II) selenocyanate can also yield alkyl selenocyanates, although the reactivity of this salt is not as pronounced as mercury(II) thiocyanate (B1210189). oup.com

In a study monitoring the reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate, it was observed that the reaction proceeds through a rearrangement involving the nucleophilic attack of the selenocyanate anion. beilstein-journals.org This highlights the role of the selenocyanate ion as a potent nucleophile in substitution reactions. beilstein-journals.org

The selenocyanate group is a valuable synthon that can be converted into other important organoselenium functionalities. nih.gov These transformations are crucial for the synthesis of a diverse range of selenium-containing compounds. nih.gov

Key transformations include:

Reduction to Selenols and Diselenides: Selenocyanates can be reduced to form selenolates, which are precursors to diselenides. nih.gov For example, the reduction of some selenocyanate derivatives with sodium borohydride (B1222165) in ethanol (B145695) yields the corresponding diselenides. mdpi.com

Conversion to Selenoesters: The selenocyanate group can be transformed into selenoesters, which are another class of organoselenium compounds. nih.gov

Formation of Selenides: Selenocyanates can be converted into various selenides, such as trifluoromethyl, bromodifluoromethyl, and pentafluoroethylselenides. nih.gov

These transformations underscore the synthetic utility of the selenocyanate moiety as a gateway to other classes of organoselenium compounds.

Nucleophilic Characteristics of the SeCN Moiety

Participation in Complex Organic Transformations

This compound and related selenocyanates are valuable intermediates in the synthesis of more complex molecules, particularly selenium-containing heterocycles, and participate in various redox reactions. semanticscholar.orgnih.gov

Organoselenocyanates are recognized as important precursors for the synthesis of selenium-containing heterocycles. nih.gov The reactivity of the selenocyanate group allows for its incorporation into ring systems. For instance, acylisoselenocyanates, which can be generated in situ from the reaction of acyl chlorides with potassium selenocyanate, react with various nucleophiles to form heterocyclic compounds. mdpi.com

Examples of heterocyclic systems synthesized from selenocyanate precursors include:

1,3-Thiaselenol-2-ylidene-amides and 1,3-Diselenol-2-ylidene-amides: These are formed from the reaction of potassium 2-arylethynethiolates or selenolates with acyl isoselenocyanates. mdpi.com

Selenazines and Selenazoles: The reaction of allenyl isoselenocyanate with selenium-containing nucleophiles can yield selenazoles. mdpi.com Additionally, 1,3-selenazines and 1,3-selenzoles have been prepared from isoselenocyanates through diselenocarbamate intermediates. mdpi.com

2-Imino-selenazolidines: These compounds, which have shown inhibitory activity against inducible nitric oxide synthase, can be synthesized through the intramolecular cyclization of intermediates derived from reactions involving potassium selenocyanate. chim.it

The versatility of selenocyanates as synthons is a cornerstone in the synthesis of a wide array of selenium-containing heterocyclic compounds. researchgate.netscirp.org

The carbon-nitrogen triple bond of the selenocyanate group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.org This reactivity allows for the construction of five-membered heterocyclic rings. For example, aryl selenocyanates react with nitrile oxides and nitrile sulfides to form 5-arylseleno-1,2,4-oxadiazoles and -thiadiazoles, respectively. rsc.org

A notable application is the Lewis-acid-catalyzed (3+2)-cycloaddition of donor-acceptor cyclopropanes with selenocyanate (using its tetramethylammonium (B1211777) salt) to synthesize dihydroselenophenes. nih.govsci-hub.se This transformation proceeds with good functional group tolerance and yields can be moderate to excellent. nih.govsci-hub.se The resulting dihydroselenophenes can be further oxidized to form selenophenes. sci-hub.se The proposed mechanism involves the nucleophilic attack of the selenocyanate on the activated cyclopropane (B1198618) ring, leading to ring-opening and subsequent cyclization to form the five-membered dihydroselenophene ring. sci-hub.se

The redox chemistry of organoselenocyanates like this compound is a significant aspect of their reactivity. semanticscholar.orglibretexts.org These compounds can undergo both oxidation and reduction reactions, which are central to their biological activities and synthetic transformations. semanticscholar.orgmdpi.com

Oxidation-Reduction Reactions:

Redox reactions involve the transfer of electrons between species, with one being oxidized and the other reduced. libretexts.org

The selenium atom in selenocyanates can exist in different oxidation states, allowing it to participate in redox cycling. mdpi.com For example, methylated selenium derivatives can generate methylselenide, which undergoes oxidation/reduction processes. mdpi.com

The antioxidant properties of compounds like this compound are linked to their ability to modulate reactive oxygen species (ROS) levels. semanticscholar.orgresearchgate.net Oral administration of this compound has been shown to reduce ROS levels and prevent chemically induced oxidative stress. semanticscholar.orgresearchgate.net

Reaction Pathways:

The chemical reactions of organoselenocyanates include not only oxidation-reduction but also additions to the carbon-nitrile group of the selenocyanate and reactions involving the loss of the cyanide group. semanticscholar.orgresearchgate.net

The antioxidant mechanism of some organoselenium compounds is thought to be similar to that of the enzyme glutathione (B108866) peroxidase (GPx), involving a catalytic cycle where the selenium compound is oxidized and then reduced back to its active form. ijpsonline.com

In some instances, the anticancer activity of organoselenocyanates is attributed to their pro-oxidant ability to generate ROS, leading to apoptosis in cancer cells. ingentaconnect.comsemanticscholar.org

The redox activity of this compound is a key factor in its observed biological effects, including its protective effects against oxidative injury and its potential as an adjunct in cancer therapy. ingentaconnect.comresearchgate.netresearchgate.net

Spectroscopic and Structural Elucidation of Diphenylmethyl Selenocyanate

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to detail the chemical structure of diphenylmethyl selenocyanate (B1200272).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For organoselenium compounds like diphenylmethyl selenocyanate, ¹H and ¹³C NMR provide critical data for structural confirmation. nih.govmdpi.com

In the ¹³C NMR spectrum, a characteristic signal for the selenocyanate (-SeCN) functional group is typically observed around 102 ppm. nih.gov The specific chemical shifts for the carbon atoms in this compound are detailed in the table below.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The protons of the phenyl groups and the methine proton of the diphenylmethyl moiety exhibit characteristic chemical shifts and coupling patterns that are instrumental in confirming the structure.

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹³C (SeCN) | ~102 |

| ¹³C (Aromatic) | Varies |

| ¹³C (Methine) | Varies |

| ¹H (Aromatic) | Varies |

| ¹H (Methine) | Varies |

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.orgtutorchase.com In this compound, the most diagnostically significant absorption is that of the selenocyanate (-SeCN) group.

The -SeCN group exhibits a sharp and characteristic stretching vibration in the IR spectrum. nih.gov This band typically appears in the range of 2140–2157 cm⁻¹. nih.gov The presence of the diphenylmethyl group is confirmed by C-H stretching vibrations of the aromatic rings and the aliphatic methine group, as well as C-C stretching vibrations within the phenyl rings. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Selenocyanate (-SeCN) | C≡N Stretch | 2140–2157 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. longdom.org When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments can offer valuable clues about the molecule's structure. libretexts.orgnationalmaglab.org

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. Common fragmentation patterns for such compounds may involve the cleavage of the bond between the diphenylmethyl group and the selenocyanate moiety. The stability of the diphenylmethyl cation would likely result in a prominent peak corresponding to this fragment.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [(C₆H₅)₂CH]⁺ | Diphenylmethyl Cation |

| [SeCN]⁺ | Selenocyanate Cation |

Note: The specific m/z values depend on the isotopic composition of the elements, particularly selenium.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. libretexts.orgadcmastuana.org Molecules containing chromophores, or light-absorbing groups, will exhibit characteristic absorption spectra. adcmastuana.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

X-ray Diffraction Analysis

While a specific crystal structure for this compound was not detailed in the provided search results, related selenocyanate compounds have been studied using this technique. acs.orgresearchgate.net For instance, the analysis of benzylic selenocyanates has revealed details about their crystal packing and intermolecular interactions, such as chalcogen bonds. acs.org A crystal structure analysis of this compound would definitively establish its molecular geometry and packing in the solid state.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the C-Se bond and the bonds connecting the phenyl groups to the methine carbon would lead to various conformers with different energies and stabilities. researchgate.net

The two bulky phenyl groups attached to the same carbon atom introduce significant steric hindrance, which will influence the preferred conformation of the molecule. The molecule will likely adopt a conformation that minimizes these steric interactions. Computational modeling, in conjunction with experimental data from techniques like X-ray diffraction and NMR, can provide insights into the most stable conformations. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cisplatin (B142131) |

| 1,4-phenylenebis(methylene)selenocyanate |

Computational and Theoretical Investigations of Diphenylmethyl Selenocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations allow for the detailed examination of a molecule's orbitals and energy landscape, which are fundamental to understanding its chemical behavior. arxiv.org These methods can be used to predict reaction pathways, transition state energies, and various molecular properties before a reaction is even attempted in a laboratory. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and is considered nucleophilic, while the LUMO is the innermost orbital without electrons and is considered electrophilic. libretexts.orgmnstate.edu The energy and spatial distribution of these frontier orbitals are crucial in determining how a molecule will interact with other reagents. mnstate.edu

For Diphenylmethyl selenocyanate (B1200272), the HOMO is expected to have significant contributions from the selenium atom and the π-systems of the phenyl rings. The lone pair electrons on the selenium atom would contribute significantly to the HOMO, making it a primary site for electrophilic attack. The LUMO, conversely, would likely be centered on the antibonding orbitals of the phenyl rings and the selenocyanate group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Diphenylmethyl Selenocyanate

| Molecular Orbital | Energy (eV) | Key Atomic Contributions | Implied Reactivity |

| HOMO | -8.5 | Se, Phenyl C=C (π) | Nucleophilic character, site for oxidation |

| LUMO | -1.2 | Phenyl C=C (π), C≡N (π) | Electrophilic character, site for reduction |

| HOMO-LUMO Gap | 7.3 | - | Indicator of chemical stability |

Note: The values in this table are illustrative and based on general principles of FMO theory for similar organoselenium compounds. Actual values would require specific quantum chemical calculations.

Density Functional Theory (DFT) has become a primary computational tool for investigating the reaction mechanisms of complex organic and organometallic reactions. mdpi.comnih.gov DFT calculations can accurately model the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies, which provides a detailed, step-by-step picture of how a reaction proceeds. nih.govdiva-portal.org

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, DFT has been widely applied to understand the reactivity of related organoselenium compounds. mdpi.comnih.govpku.edu.cnresearchgate.net For example, DFT calculations could be employed to investigate the mechanism of its antioxidant activity, potentially involving hydrogen atom transfer or single electron transfer from the selenium center. It could also elucidate the pathways of its metabolic transformations or its interactions with biological targets. mdpi.comresearchgate.net Such studies would involve calculating the geometries and energies of reactants, products, and all transition states along the proposed reaction coordinate. mdpi.com

Frontier Molecular Orbital Theory Applications

Chalcogen Bonding Interactions and Their Implications

A chalcogen bond is a non-covalent interaction where a chalcogen atom (like selenium) acts as an electrophilic species, interacting with a Lewis base. rsc.org This interaction arises from the anisotropic distribution of electron density around the selenium atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bonds.

In this compound, the selenium atom is covalently bonded to a carbon of the diphenylmethyl group and the carbon of the cyanide group. This creates two σ-holes on the selenium atom, with the one opposite the electron-withdrawing cyano group being particularly positive and thus a strong chalcogen bond donor.

These chalcogen bonds are highly directional and can play a significant role in the crystal packing of selenocyanates, often leading to the formation of chain-like or more complex supramolecular structures. rsc.orgacs.org The selenium atom can interact with various Lewis bases, including nitrogen atoms of other selenocyanate groups (Se···N≡C), oxygen atoms, or halide ions. rsc.orgacs.org The strength and nature of these interactions can influence the compound's physical properties and potentially its biological activity by mediating interactions with biological macromolecules. researchgate.netdiva-portal.org

Table 2: Typical Chalcogen Bond Parameters in Organic Selenocyanates

| Interaction | Typical Distance (Å) | Normalized Contact (Nc)* | Angle (C-Se···X) (°) |

| Se···N | 2.90 - 3.10 | 0.85 - 0.91 | ~170 - 180 |

| Se···O | 3.00 - 3.20 | ~0.90 | ~165 - 175 |

| Se···Cl- | 3.10 - 3.30 | 0.85 - 0.91 | ~170 - 176 |

Note: Nc is the ratio of the interaction distance to the sum of the van der Waals radii of the interacting atoms. Values are based on data from related benzylic and aromatic selenocyanates. acs.org

Theoretical Studies on Spectroscopic Parameters

Quantum chemical calculations are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. rsc.orgjyu.fi These theoretical predictions can be invaluable in the structural elucidation of new compounds and in interpreting experimental spectra. rsc.org

For this compound, theoretical calculations of its 77Se NMR chemical shift would be particularly insightful. The 77Se nucleus is NMR-active, and its chemical shift is highly sensitive to the electronic environment around the selenium atom. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict 77Se chemical shifts with a good degree of accuracy. rsc.org

Studies on related benzylic selenocyanates have shown that 77Se solid-state NMR spectroscopy, in conjunction with theoretical calculations, can be a powerful tool to probe chalcogen bonding interactions. acs.org The formation of a chalcogen bond typically leads to a downfield shift (deshielding) of the 77Se NMR signal, and the magnitude of this shift can correlate with the strength of the interaction. acs.org Theoretical calculations can help to deconvolute these effects from other factors influencing the chemical shift, such as conformation and crystal packing. acs.orgjyu.fi

Mechanistic Investigations of Biological Activities of Diphenylmethyl Selenocyanate

Modulation of Cellular Redox Homeostasis

Diphenylmethyl selenocyanate (B1200272) has been the subject of mechanistic investigations focusing on its ability to modulate the cellular redox environment. The compound's biological activities are closely linked to its influence on the delicate balance between the production of reactive oxygen species and the capacity of cellular antioxidant systems to neutralize them. Research indicates that diphenylmethyl selenocyanate can exert a dual effect, contributing to ROS generation in certain contexts while simultaneously bolstering the cell's enzymatic antioxidant defenses. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Generation and Scavenging

The interaction of this compound with cellular redox systems is complex. In some biological models, particularly in combination with chemotherapeutic agents like cisplatin (B142131), it has been observed to promote the generation of reactive oxygen species (ROS). nih.gov This pro-oxidant activity is considered a key mechanism for inducing cell death in malignant cells. nih.gov Studies suggest that selenocyanates can undergo redox cycling in the presence of glutathione (B108866) (GSH), leading to the formation of superoxide (B77818), nitric oxide, and other ROS, which in turn affects the cancer cell's redox state. nih.govresearchgate.net

Conversely, this compound also demonstrates significant antioxidant properties by mitigating oxidative damage and enhancing scavenging systems. A primary indicator of this is its ability to inhibit lipid peroxidation, a major consequence of ROS-induced damage to cell membranes. waocp.org The compound has been shown to significantly inhibit lipid peroxidation in a dose-dependent manner in skin microsomes. waocp.org This protective effect is largely attributed to its ability to upregulate a suite of endogenous antioxidant enzymes, thereby enhancing the cell's capacity to scavenge and neutralize harmful ROS. waocp.orgnih.gov

Influence on Endogenous Antioxidant Enzyme Systems

A central aspect of this compound's mechanism of action is its profound influence on the activity of key endogenous antioxidant enzymes. The compound consistently demonstrates an ability to upregulate these critical cellular defense systems, particularly in tissues subjected to chemical-induced stress or carcinogenesis models. nih.govwaocp.orgresearchgate.netbegellhouse.com This upregulation helps protect normal cells from oxidative damage and is a cornerstone of its chemopreventive activity. waocp.orgresearchgate.net

This compound has been repeatedly shown to significantly increase the activity of Glutathione-S-Transferase (GST), a crucial phase II detoxifying enzyme that catalyzes the conjugation of glutathione to xenobiotics, facilitating their removal from the cell. In models of two-stage mouse skin carcinogenesis, where carcinogen treatment typically suppresses GST activity, administration of this compound resulted in a sharp elevation of the enzyme's activity in both the skin and liver. waocp.org Similar upregulating effects on GST have been observed in both liver and lung tissues in animals exposed to cyclophosphamide-induced toxicity. researchgate.net

Table 1: Effect of this compound on Glutathione-S-Transferase (GST) Activity

| Experimental Model | Tissue | Observation | Reference |

|---|---|---|---|

| DMBA-Croton Oil Skin Carcinogenesis | Skin | Increased GST activity by 63.15% and 73.07% in treated groups compared to carcinogen control. | waocp.org |

| DMBA-Croton Oil Skin Carcinogenesis | Liver | Increased GST activity by 49.20% and 73.75% in treated groups compared to carcinogen control. | waocp.org |

| Cyclophosphamide-Induced Toxicity | Liver | Pretreatment elevated GST activity by 33.63%. |

Catalase (CAT) is a vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, preventing oxidative damage. Studies have found that this compound effectively enhances CAT activity. nih.govresearchgate.net In a mouse model where carcinogen treatment led to a 76.81% decrease in liver catalase activity, subsequent treatment with the selenium compound caused a significant elevation in this enzyme's activity by as much as 70.18%. waocp.org This modulation is also noted in models of cyclophosphamide-induced toxicity, where the compound significantly increased catalase levels in both the liver and lungs. researchgate.net

Table 2: Effect of this compound on Catalase (CAT) Activity

| Experimental Model | Tissue | Observation | Reference |

|---|---|---|---|

| DMBA-Croton Oil Skin Carcinogenesis | Liver | Elevated CAT activity by 43.99% and 70.18% in treated groups compared to carcinogen control. | waocp.org |

| Cyclophosphamide-Induced Toxicity | Liver & Lung | Significantly increased CAT levels. | researchgate.net |

Superoxide Dismutase (SOD) constitutes a primary line of antioxidant defense by converting highly reactive superoxide radicals into oxygen and hydrogen peroxide. Research confirms that this compound upregulates SOD activity. waocp.orgnih.gov In a carcinogenesis model, where SOD activity in the liver was depleted by 61.57% in the control group, treatment with this compound significantly elevated the enzyme's activity by 52.70%. waocp.org This effect appears to be tissue-specific in some models; for instance, in a cyclophosphamide (B585) toxicity study, the compound significantly increased SOD activity in the liver but not in the lung. researchgate.net

Table 3: Effect of this compound on Superoxide Dismutase (SOD) Activity

| Experimental Model | Tissue | Observation | Reference |

|---|---|---|---|

| DMBA-Croton Oil Skin Carcinogenesis | Liver | Elevated SOD activity by 52.70% in a treated group compared to carcinogen control. | waocp.org |

| DMBA-Croton Oil Skin Carcinogenesis | Skin | Significantly upregulated SOD activity. | waocp.org |

| Cyclophosphamide-Induced Toxicity | Liver | Pretreatment elevated SOD activity by 46.31%. |

Beyond GST, CAT, and SOD, this compound also modulates the activity of the selenoenzymes Glutathione Peroxidase (GPx) and Thioredoxin Reductase (TrxR). nih.gov GPx works in concert with catalase to reduce hydrogen peroxide and lipid hydroperoxides, while TrxR is a central enzyme in the thioredoxin system, which is critical for regulating cellular redox balance and antioxidant defense. Studies have shown that treatment with this compound significantly increases the levels of GPx in both liver and lung tissues during cyclophosphamide-induced toxicity. researchgate.net Furthermore, its protective effects against toxicity induced by substances like malachite green are attributed, in part, to its ability to modulate both GPx and TrxR. nih.gov

Superoxide Dismutase (SOD) Activity Modulation

Pathways of Cell Cycle and Apoptosis Modulation

This compound has been the subject of research regarding its influence on the fundamental cellular processes of cell cycle progression and programmed cell death, known as apoptosis. Investigations have revealed its capacity to modulate these pathways, particularly in the context of abnormal cell growth.

Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, specifically in malignant cells. nih.gov This is a critical mechanism in cancer prevention and therapy, as it facilitates the removal of damaged or cancerous cells. The pro-apoptotic activity of this compound has been observed in various experimental models, including in combination with standard chemotherapeutic agents like cisplatin and cyclophosphamide, where it enhances their therapeutic efficacy. nih.govnih.gov Research indicates that this induction of apoptosis is a key component of its anti-cancer activity. waocp.orgmedscape.com

A central mechanism through which this compound induces apoptosis is by activating the caspase cascade. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. When activated, they orchestrate a series of events leading to the dismantling of the cell.

Studies have shown that treatment with this compound, particularly in combination with chemotherapeutic drugs, leads to the activation of this enzymatic cascade. nih.gov For instance, in a murine tumor model, the combined treatment of this compound and cisplatin resulted in the activation of the caspase cascade, contributing to significant DNA damage and apoptosis in tumor cells. nih.gov Further research has highlighted that the activation of caspase-3, a key executioner caspase, plays a major role in cleaving essential cellular proteins like PARP, ultimately leading to apoptosis. nih.gov This activation is often a downstream effect of mitochondrial events, such as the release of cytochrome c. nih.gov

| Experimental Model | Key Findings | Associated Molecules |

|---|---|---|

| Murine tumor model with Cisplatin | Activation of the caspase cascade, leading to apoptosis. nih.gov | Caspases nih.gov |

| Tumor cells with Cyclophosphamide | Activation of caspase-3, leading to PARP cleavage and apoptosis. nih.gov | Caspase-3, PARP nih.gov |

This compound has been found to modulate the expression and activity of key proteins that regulate apoptosis. The tumor suppressor protein p53 and the Bcl-2 family of proteins are central to this regulatory network.

Research indicates that this compound can induce the expression of the pro-apoptotic protein p53. nih.govnih.gov Activated p53 can then trigger the apoptotic cascade through various mechanisms, including the transcriptional regulation of other apoptotic genes. One of the critical downstream effects of p53 activation is the modulation of the Bcl-2 family of proteins.

Studies have consistently shown that this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in this ratio, as promoted by this compound, favors the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govnih.gov This modulation of p53, Bax, and Bcl-2 is a key molecular mechanism underlying the pro-apoptotic effects of this compound in malignant cells. nih.govnih.gov

| Protein | Effect of this compound | Role in Apoptosis | Reference |

|---|---|---|---|

| p53 | Induction/Activation | Tumor suppressor, promotes apoptosis. nih.gov | nih.govnih.gov |

| Bax | Upregulation | Pro-apoptotic, promotes mitochondrial membrane permeabilization. nih.gov | nih.govnih.gov |

| Bcl-2 | Suppression/Downregulation | Anti-apoptotic, inhibits mitochondrial membrane permeabilization. nih.gov | nih.govnih.gov |

In a two-stage mouse skin carcinogenesis model, this compound was found to inhibit cutaneous cell proliferation. ihbt.res.in This inhibitory effect on cell proliferation is a crucial aspect of its chemopreventive potential, as it can help to prevent the expansion of pre-cancerous and cancerous cell populations. waocp.org The ability to halt the cell cycle is a key strategy in cancer prevention. mdpi.com

Induction of Apoptosis in Malignant Cells

Activation of Caspase Cascade Pathways

Interactions with Nucleic Acids and Genetic Material

The integrity of nucleic acids, particularly DNA, is paramount for normal cellular function. This compound has been investigated for its effects on DNA, revealing a protective role against genetic damage.

This compound has demonstrated the ability to attenuate DNA damage and genotoxicity induced by certain harmful agents. ihbt.res.in This protective effect is significant as DNA damage is a primary event in the initiation of carcinogenesis.

One notable study demonstrated that this compound can attenuate the oxidative injury and DNA damage induced by malachite green in mice. ihbt.res.in This protection is linked to its antioxidative properties. Furthermore, in combination with the chemotherapeutic drug cisplatin, this compound was found to contribute to significant DNA damage specifically within tumor cells, enhancing the drug's efficacy. nih.gov This suggests a dual role where it can protect normal cells from certain types of damage while potentially sensitizing tumor cells to the DNA-damaging effects of chemotherapy. The mechanism often involves the modulation of oxidative stress and the activity of antioxidant enzymes. nih.govtandfonline.com

Mechanisms of DNA Integrity Maintenance

This compound has demonstrated a significant capacity to protect against DNA damage induced by various chemical agents. In studies involving carcinogens, this organoselenium compound has been shown to mitigate DNA damage. For instance, pretreatment with this compound was found to significantly prevent the elevation of DNA damage in hepatocytes caused by carbon tetrachloride (CCl₄), as measured by the comet assay. nih.gov This protective effect against DNA strand breaks is a crucial aspect of its role in maintaining genomic stability. nih.gov

Furthermore, research has indicated that this compound can attenuate oxidative injury by modulating various detoxifying and antioxidant enzymes, which in turn reduces DNA damage. researchgate.net The compound's ability to reduce reactive oxygen species (ROS) levels is correlated with the prevention of chemically induced skin papillomas. researchgate.net The generation of ROS can lead to DNA strand breaks and other forms of genomic instability, highlighting the importance of the antioxidant properties of this compound in preserving DNA integrity. waocp.orgajpsonline.com Studies have shown that the compound's protective effects on DNA may be attributed to its ability to scavenge free radicals. researchgate.net

Chemopreventive Mechanisms in Carcinogenesis Models

The chemopreventive potential of this compound has been extensively studied in various models of carcinogenesis, revealing its ability to interfere with multiple stages of tumor development.

Inhibition of Tumor Promotion Stages

This compound has shown significant anti-tumor promoting activity in two-stage mouse skin carcinogenesis models. waocp.orgresearchgate.net In these models, initiated with a carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA) and promoted by agents such as croton oil, the compound has been observed to significantly reduce the incidence and number of skin papillomas, which are precancerous lesions. waocp.orgwaocp.org This inhibition of the tumor promotion stage is a key strategy in cancer chemoprevention. waocp.org The repeated application of a tumor promoter can lead to pre-neoplastic lesions, and the ability of this compound to counteract this process underscores its chemopreventive efficacy. koreascience.kr

Modulation of Carcinogen-Induced Biochemical Alterations

A key aspect of the chemopreventive action of this compound lies in its ability to modulate biochemical pathways altered by carcinogens. The compound has been shown to significantly elevate the activity of phase II detoxifying enzymes, such as Glutathione-S-transferase (GST), catalase, and superoxide dismutase (SOD), in both the liver and skin. waocp.orgresearchgate.net This upregulation of detoxifying enzymes helps to neutralize carcinogenic metabolites. For example, in a two-stage skin carcinogenesis model, treatment with this compound led to a sharp rise in GST activity. waocp.org

Simultaneously, the compound effectively inhibits lipid peroxidation, a process often induced by carcinogens that leads to oxidative stress and cellular damage. waocp.orgwaocp.orgresearchgate.net By inhibiting lipid peroxidation and inducing phase II enzymes, this compound helps to restrict the tumor burden. waocp.org Furthermore, it has been observed to reduce the production of nitric oxide, which can contribute to DNA damage and tumor development. waocp.org These modulatory effects on carcinogen-induced biochemical alterations are central to its chemopreventive activity. waocp.orgkoreascience.kr

Synergistic Effects in Combination Therapies

This compound has shown promise as an adjuvant in cancer chemotherapy, enhancing the efficacy of conventional drugs and potentially mitigating their side effects.

Enhanced Efficacy with Chemotherapeutic Agents (e.g., Cisplatin, Cyclophosphamide)

Studies have demonstrated that the combination of this compound with chemotherapeutic agents like cisplatin and cyclophosphamide results in a synergistic anti-tumor effect. nih.govscience.gov The combined treatment has been shown to significantly decrease tumor burden more effectively than either agent alone. nih.gov This enhanced efficacy is not only observed in terms of tumor growth inhibition but also in providing a survival advantage to the host. nih.gov The adjuvant use of this compound with cisplatin has been proposed as a way to improve the therapeutic efficacy of this widely used alkylating agent. nih.govscience.gov Similarly, it has been found to enhance the therapeutic efficacy of cyclophosphamide. ihbt.res.in

Molecular Basis for Synergistic Cellular Responses

The molecular mechanisms underlying the synergistic effects of this compound in combination therapies are multifaceted. The combined treatment with cisplatin leads to a significant increase in reactive oxygen species generation within tumor cells, which in turn induces substantial DNA damage and apoptosis. nih.govscience.gov

A key molecular pathway involved is the modulation of apoptosis-regulating proteins. The adjuvant treatment causes an induction of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulators is followed by the activation of the caspase cascade, leading to programmed cell death in tumor cells. nih.gov

Furthermore, mathematical modeling of combination therapy with agents that, like this compound, can modulate Bcl-family proteins suggests that one drug can "prime" the cancer cells for the action of the other. For instance, DNA damage caused by a primary chemotherapeutic agent can increase the cancer cells' dependence on anti-apoptotic proteins for survival, making them more susceptible to an agent that inhibits these proteins. nih.gov This principle may contribute to the observed synergism between this compound and conventional chemotherapeutics.

Advanced Applications in Organic Synthesis and Materials Science

Diphenylmethyl Selenocyanate (B1200272) as a Precursor in Complex Molecule Synthesis

The selenocyanate (-SeCN) functional group is recognized in organic chemistry as a valuable synthon. It can be transformed into various other selenium-containing moieties, making it a versatile handle for the synthesis of complex organoselenium compounds. biointerfaceresearch.com The primary reaction pathways involve the reduction of the selenocyanate to a selenol (R-SeH) or its oxidation. These transformations, in principle, allow for the incorporation of the diphenylmethylseleno- group into more complex molecular structures.

Organoselenocyanates can serve as key building blocks for selenium-containing heterocycles. researchgate.net For instance, the reaction of certain α-haloketones with potassium selenocyanate can lead to the formation of selenazole derivatives. However, a review of the scientific literature indicates that specific examples of Diphenylmethyl selenocyanate being utilized as a direct precursor for the synthesis of organoselenium-containing heterocycles are not widely reported. The primary synthetic utility described for this compound is its own formation via nucleophilic substitution, typically from diphenylmethyl bromide and potassium selenocyanate. semanticscholar.orgoup.com

The selenocyanate group is a key synthon for preparing other organoselenium functional scaffolds, including diselenides, selenates, and selenides. biointerfaceresearch.com The incorporation of the diphenylmethylseleno- moiety into a larger organic framework would typically proceed through the conversion of the selenocyanate to a more reactive intermediate. The most common transformation is the reduction of the selenocyanate to the corresponding selenol (Diphenylmethylselenol). This selenol is a potent nucleophile that can react with various electrophiles (such as alkyl halides or epoxides) to form new carbon-selenium bonds, thereby anchoring the diphenylmethylseleno- group to a different scaffold.

Despite these established general principles for selenocyanate reactivity, specific and detailed research findings on the use of this compound as a transfer agent for the Ph₂CHSe- group onto other complex organic scaffolds are not prominent in the current body of scientific literature. The research focus has remained on the biological activity of the intact molecule. researchgate.netnih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound for Scaffold Functionalization

This table outlines the plausible, though not extensively documented, reactions for utilizing this compound as a precursor based on the general reactivity of the organoselenocyanate functional group.

| Reaction Type | Reagent(s) | Intermediate Product | Final Product Type | Potential Application |

| Reduction | NaBH₄ | Ph₂CHSe⁻ Na⁺ (Sodium diphenylmethylselenolate) | Selenol (after workup) | Precursor for nucleophilic substitution |

| Alkylation of Selenolate | 1. NaBH₄2. R'-X (Alkyl Halide) | Ph₂CHSe⁻ Na⁺ | Ph₂CHSeR' (Unsymmetrical Selenide) | Incorporation into aliphatic or aromatic chains |

| Oxidation | H₂O₂ or m-CPBA | Ph₂CHSeO₂H (Seleninic acid) | Seleninic Acid | Intermediate for further oxidation or coupling |

| Dimerization (via reduction) | NaBH₄, then air oxidation | Ph₂CHSe⁻ | (Ph₂CHSe)₂ (Bis(diphenylmethyl) diselenide) | Formation of diselenide bridges |

Synthesis of Organoselenium-Containing Heterocycles

Emerging Roles in Catalysis or Material Science

The field of organoselenium chemistry has identified applications for certain compounds in catalysis and materials science. biointerfaceresearch.com Selenium compounds can act as ligands for catalytic metals or exhibit unique electronic properties suitable for semiconductor materials.

However, based on a comprehensive review of available scientific literature, there are currently no significant or emerging roles reported for this compound specifically within the fields of catalysis or materials science. Research on this particular compound has been overwhelmingly directed towards its pharmacological and biological effects, such as its antioxidant and chemopreventive capabilities. biointerfaceresearch.commdpi.comumw.edu.pl

Q & A

Q. What are the established synthetic routes for diphenylmethyl selenocyanate, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution or electrophilic selenocyanation. A common method involves reacting diphenylmethanol with selenocyanogen ((SeCN)₂) under controlled acidic conditions . To optimize purity, use high-purity selenocyanate transfer reagents (e.g., KSeCN) and monitor reaction progress with HPLC or LC-MS. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) reduces impurities .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

Q. How is the chemoprotective efficacy of this compound evaluated in preclinical cancer models?

Use murine models (e.g., Ehrlich ascites carcinoma) to test its ability to reduce chemotherapy-induced toxicity. Administer this compound (10–20 mg/kg/day orally) alongside cyclophosphamide. Monitor tumor regression via caliper measurements and toxicity via biomarkers (e.g., glutathione peroxidase activity, lipid peroxidation). Compare survival rates and histopathological changes in treated vs. control groups .

Advanced Research Questions

Q. What mechanisms explain the synergistic antitumor effects of this compound with platinum-based drugs?

this compound enhances cisplatin efficacy by modulating redox balance. It upregulates glutathione peroxidase, reducing cisplatin-induced oxidative stress in normal cells while increasing reactive oxygen species (ROS) in tumor cells. Validate this via:

- ROS Assays : Use DCFH-DA probes in co-treated cancer cell lines.

- Western Blotting : Measure apoptosis markers (e.g., Bax/Bcl-2 ratio) and DNA repair proteins (e.g., PARP-1).

- In Vivo Pharmacokinetics : Track cisplatin biodistribution with/without selenocyanate co-administration .

Q. How can conflicting data on selenocyanate adsorption efficiency in aqueous systems be resolved?

Contradictions arise from varying experimental conditions (e.g., pH, competing ions). Use response surface methodology (RSM) to model interactions between variables (e.g., adsorbent dosage, pH). Validate with machine learning (e.g., BPANN models), which outperforms RSM in predicting selenocyanate removal (R² = 0.9568 vs. 0.8225 for RSM). Cross-check with X-ray absorption spectroscopy to identify surface complexes .

Q. What experimental designs address the limited bioavailability of this compound in solid tumors?

Employ nanoformulation strategies:

- Liposomal Encapsulation : Test encapsulation efficiency (≥80%) via dynamic light scattering.

- In Vivo Imaging : Use fluorescence-tagged liposomes to track tumor accumulation.

- Pharmacodynamic Studies : Compare tumor penetration depth (e.g., via MALDI-MS imaging) between free and nanoformulated drug .

Q. How do structural modifications of this compound influence its leishmanicidal vs. antitumor selectivity?

Synthesize analogs with substituents on the phenyl rings (e.g., nitro, methoxy). Evaluate:

- Antiparasitic Activity : IC₅₀ against Leishmania promastigotes vs. mammalian cell cytotoxicity (CC₅₀).

- Redox Profiling : Compare thioredoxin reductase inhibition in parasite vs. host cells.

- Molecular Docking : Identify binding affinities to parasite-specific enzymes (e.g., trypanothione reductase) .

Methodological Guidance

Q. How should researchers handle discrepancies in selenium speciation data across studies?

Q. What statistical approaches are optimal for analyzing dose-response relationships in selenocyanate studies?

Use non-linear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. For synergy studies (e.g., with cisplatin), apply the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy). Validate with bootstrapping to assess confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.